3,5-bis(acetylamino)-2-methylbenzoic acid
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Overview
Description
3,5-bis(acetylamino)-2-methylbenzoic acid is an organic compound with the molecular formula C11H12N2O4 It is a derivative of benzoic acid, featuring two acetylamino groups at the 3 and 5 positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(acetylamino)-2-methylbenzoic acid typically involves the acetylation of 3,5-diamino-2-methylbenzoic acid. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction conditions generally include heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(acetylamino)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 3,5-diamino-2-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-bis(acetylamino)-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-bis(acetylamino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-diamino-2-methylbenzoic acid: Lacks the acetyl groups, which may result in different reactivity and biological activity.
3,5-diacetylamino-benzoic acid: Similar structure but without the methyl group at the 2 position.
2-methylbenzoic acid: Lacks the acetylamino groups, resulting in different chemical properties.
Uniqueness
3,5-bis(acetylamino)-2-methylbenzoic acid is unique due to the presence of both acetylamino groups and a methyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-diacetamido-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-6-10(12(17)18)4-9(13-7(2)15)5-11(6)14-8(3)16/h4-5H,1-3H3,(H,13,15)(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXKMNDKCFFHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C)NC(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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